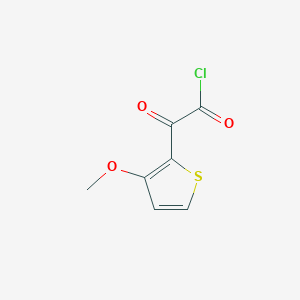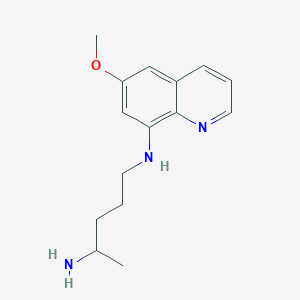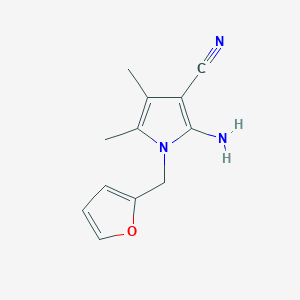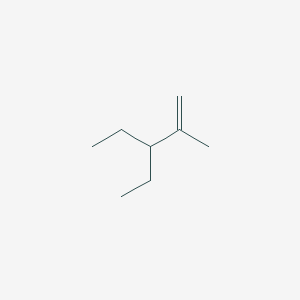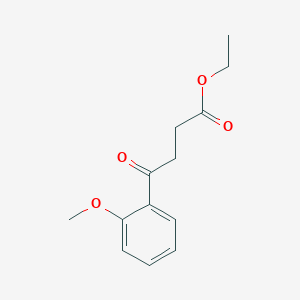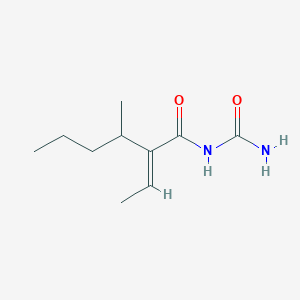
1-(2-Ethylidene-3-methylhexanoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylidene-3-methylhexanoyl)urea, also known as EHMU, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(2-Ethylidene-3-methylhexanoyl)urea has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to have herbicidal activity against various weed species. In medicine, 1-(2-Ethylidene-3-methylhexanoyl)urea has been investigated for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In materials science, 1-(2-Ethylidene-3-methylhexanoyl)urea has been used as a building block for the synthesis of novel polymers with unique properties.
Mechanism Of Action
The mechanism of action of 1-(2-Ethylidene-3-methylhexanoyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 1-(2-Ethylidene-3-methylhexanoyl)urea has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.
Biochemical And Physiological Effects
Studies have shown that 1-(2-Ethylidene-3-methylhexanoyl)urea has a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Ethylidene-3-methylhexanoyl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. 1-(2-Ethylidene-3-methylhexanoyl)urea has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, 1-(2-Ethylidene-3-methylhexanoyl)urea has been found to have analgesic (pain-relieving) effects and to reduce inflammation in models of arthritis and colitis.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2-Ethylidene-3-methylhexanoyl)urea is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(2-Ethylidene-3-methylhexanoyl)urea has been shown to have high selectivity for COX-2 inhibition, making it a potentially useful tool for studying the role of COX-2 in various biological processes. However, one limitation of 1-(2-Ethylidene-3-methylhexanoyl)urea is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for research on 1-(2-Ethylidene-3-methylhexanoyl)urea. One area of interest is the development of more potent analogs of 1-(2-Ethylidene-3-methylhexanoyl)urea that could be used as anti-inflammatory or anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Ethylidene-3-methylhexanoyl)urea and its effects on various signaling pathways. Finally, 1-(2-Ethylidene-3-methylhexanoyl)urea could be used as a building block for the synthesis of novel materials with unique properties, such as biodegradable polymers or materials with specific electronic or optical properties.
Conclusion
In conclusion, 1-(2-Ethylidene-3-methylhexanoyl)urea is a synthetic compound with a wide range of potential applications in various fields. Its relatively simple synthesis method, high selectivity for COX-2 inhibition, and anti-inflammatory and anti-cancer properties make it a potentially valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.
Synthesis Methods
1-(2-Ethylidene-3-methylhexanoyl)urea can be synthesized through a multi-step process starting with the reaction of 2-methyl-3-hexen-2-ol with phosgene to form 2-methyl-3-hexen-2-one. This intermediate is then reacted with ethyl isocyanate to produce 1-(2-Ethylidene-3-methylhexanoyl)urea. The overall reaction scheme is shown below:
properties
CAS RN |
102613-34-3 |
|---|---|
Product Name |
1-(2-Ethylidene-3-methylhexanoyl)urea |
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2E)-N-carbamoyl-2-ethylidene-3-methylhexanamide |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)8(5-2)9(13)12-10(11)14/h5,7H,4,6H2,1-3H3,(H3,11,12,13,14)/b8-5+ |
InChI Key |
KSXJYGKGCRJJKP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(C)/C(=C\C)/C(=O)NC(=O)N |
SMILES |
CCCC(C)C(=CC)C(=O)NC(=O)N |
Canonical SMILES |
CCCC(C)C(=CC)C(=O)NC(=O)N |
synonyms |
1-(2-(1-Metilbutil)crotonil)urea [Italian] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



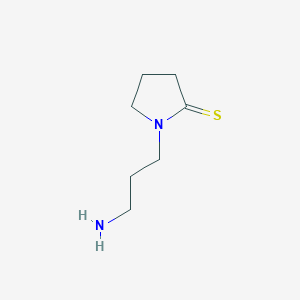
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
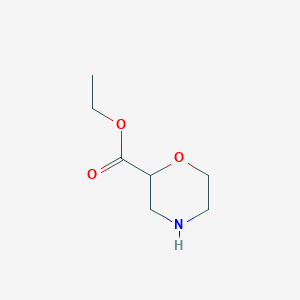
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
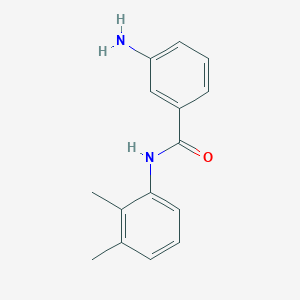
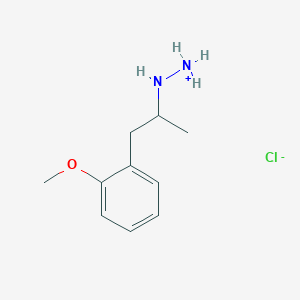
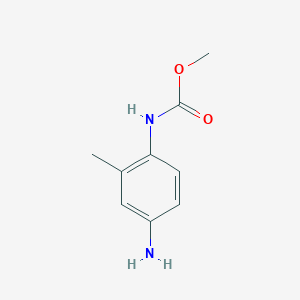
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
